molecular formula C18H23NO3S B2408337 N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide CAS No. 873671-34-2

N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide

Cat. No. B2408337
CAS RN: 873671-34-2
M. Wt: 333.45
InChI Key: KTDPFZHIBMPMLC-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C18H23NO3S and a molecular weight of 333.45 . It is a member of the benzenesulfonamide family .


Molecular Structure Analysis

The molecular structure of N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide consists of a benzene ring substituted with various functional groups including a methoxy group, two methyl groups, and a sulfonamide group attached to an ethyl and a benzyl group . The exact 3D structure would require computational modeling or experimental techniques such as X-ray crystallography for determination .


Physical And Chemical Properties Analysis

N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide has a molecular weight of 333.45 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

1. Potential in Neuroprotection and Treatment of Cerebral Vasospasm

N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide derivatives have been explored for their potential in neuroprotection and treating cerebral vasospasm. A study investigating the effectiveness of oral endothelin receptor antagonists, which are structurally similar to N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide, found promising results in preventing delayed cerebral vasospasm caused by subarachnoid hemorrhage (Zuccarello et al., 1996).

2. Antibacterial and Enzyme Inhibitory Applications

Research has been conducted on the synthesis of N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide derivatives and their evaluation for antibacterial properties and enzyme inhibition potential. Some of these compounds exhibited moderate to good activities against Gram-negative and Gram-positive bacteria, as well as inhibitory effects on lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).

3. Antifungal and Anti-HIV Potential

Compounds structurally related to N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide have been synthesized and assessed for their potential antifungal and anti-HIV activities. Some of these synthesized compounds showed promise in vitro against these infections (Zareef et al., 2007).

4. Role in Photodynamic Therapy for Cancer Treatment

Research into new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, including ones structurally akin to N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide, has shown potential for use as photosensitizers in photodynamic therapy for cancer treatment. Their high singlet oxygen quantum yield makes them suitable for such applications (Pişkin et al., 2020).

5. Implications in Crystallography and Molecular Structure Analysis

Studies on the crystal structure of secondary aromatic sulfonamides, closely related to N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide, have contributed to a better understanding of molecular assembly and chiral discrimination in crystallization processes. This research aids in the structural elucidation of complex organic molecules (Kikkawa et al., 2019).

properties

IUPAC Name

N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-5-19(13-16-9-7-6-8-10-16)23(20,21)18-12-14(2)17(22-4)11-15(18)3/h6-12H,5,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDPFZHIBMPMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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